molecular formula C24H17N3O5 B5294879 4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate

4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate

Cat. No. B5294879
M. Wt: 427.4 g/mol
InChI Key: KPWZXOHCGIOMOC-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate, also known as NSC-95397, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in cancer research. In

Mechanism of Action

4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of the enzyme protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2, 4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate disrupts the signaling pathways that cancer cells rely on for growth and survival, leading to their death.
Biochemical and Physiological Effects:
4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which may have implications for the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate is its specificity for CK2, which allows for targeted inhibition of cancer cells without affecting normal cells. However, its low solubility in water can make it difficult to work with in lab experiments.

Future Directions

Further research is needed to determine the optimal dosage and administration of 4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate for cancer therapy. Additionally, its potential use in combination with other cancer treatments should be explored. Other potential applications for 4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate, such as in the treatment of inflammatory diseases, should also be investigated.

Synthesis Methods

4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate, followed by the condensation of the resulting product with 2-amino-3-phenyl-3,4-dihydroquinazolin-4-one. The final step involves the acetylation of the product with acetic anhydride.

Scientific Research Applications

4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

[4-nitro-2-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O5/c1-16(28)32-22-13-12-19(27(30)31)15-17(22)11-14-23-25-21-10-6-5-9-20(21)24(29)26(23)18-7-3-2-4-8-18/h2-15H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWZXOHCGIOMOC-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-nitro-2-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]phenyl] acetate

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